3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Description
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (IUPAC name) is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 2-methylphenyl scaffold substituted with an oxazolo[4,5-b]pyridine moiety. The oxazolo[4,5-b]pyridine core is a bicyclic heteroaromatic system that contributes to π-π stacking interactions in target binding, while the benzamide group offers versatility for functionalization .
Synthetically, similar benzamide derivatives are prepared via amide coupling reactions between substituted benzoyl chlorides and aminophenyl intermediates, as demonstrated in related compounds (e.g., ) . The compound’s structural attributes align with pharmacophore models for human African trypanosomiasis (HAT) activity, where oxazolo[4,5-b]pyridine-containing anilides and benzamides exhibit trypanocidal effects .
Properties
IUPAC Name |
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-6-3-7-15(12-13)20(25)23-17-9-4-8-16(14(17)2)21-24-19-18(26-21)10-5-11-22-19/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTCHBFQHFMGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973135 | |
| Record name | 3-Methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5756-79-6 | |
| Record name | 3-Methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridin-3-ol, with a carbonyl compound under acidic or basic conditions.
Attachment of the Benzamide Group: The oxazolo[4,5-b]pyridine intermediate is then reacted with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide linkage.
Methylation: The final step involves the methylation of the aromatic ring using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. The use of environmentally benign solvents and catalysts, such as ionic liquids, can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chloro substitution in D725-0212 and the furan-carboxamide analogue () may enhance target binding via halogen bonding or dipole interactions, critical for antiparasitic activity .
- Methoxy Substitutions: The 3,4,5-trimethoxy groups in 2081-1147 improve solubility and membrane permeability, a common strategy in lead optimization .
- Methyl Substitutions: The 3-methyl group on the benzamide in the target compound likely contributes to hydrophobic interactions, as suggested by QSAR models for HAT-active pyridyl benzamides .
Pharmacological and QSAR Insights
- QSAR Studies: For oxazolo[4,5-b]pyridin-2-yl anilides, descriptors such as polar surface area, hydrogen-bond acceptor capacity, and lipophilicity (logP) correlate with HAT activity. The target compound’s logP (~3.5, estimated) aligns with optimal ranges for blood-brain barrier penetration in trypanosomiasis therapy .
- Antikinetoplastid Activity: The furan-2-carboxamide analogue () exhibits moderate activity against intramacrophage L. donovani, whereas the target compound’s benzamide scaffold may offer improved metabolic stability over furan derivatives .
Biological Activity
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with various substituents, including a methyl group and an oxazolo[4,5-b]pyridine moiety. Its structural uniqueness positions it as a candidate for diverse applications in medicinal chemistry and material science.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolo[4,5-b]pyridine Core : Cyclization of 2-aminopyridin-3-ol with a carbonyl compound under acidic or basic conditions.
- Attachment of the Benzamide Group : Reaction with a benzoyl chloride derivative in the presence of a base like triethylamine.
- Methylation : Final methylation of the aromatic ring using methyl iodide and a strong base such as sodium hydride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazolo[4,5-b]pyridine moiety can mimic natural substrates or inhibitors, allowing modulation of various biological pathways.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective inhibition against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM .
Cytotoxicity
In vitro assessments have evaluated the cytotoxic effects on human cell lines:
- Cell Lines Tested : HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts).
- Findings : The compound demonstrated varying levels of toxicity, with HaCat cells being more sensitive than BALB/c 3T3 cells. The IC50 values were determined after 72 hours of exposure .
Structure-Activity Relationship (SAR)
The presence of the oxazolo[4,5-b]pyridine ring is crucial for its biological activity:
- Binding Interactions : Molecular docking studies revealed strong interactions with active sites in target proteins such as DNA gyrase, involving hydrogen bonds and pi-stacking interactions .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar structures, a comparison is made with related compounds:
| Compound Name | Structural Features | Biological Activity | MIC (µM) |
|---|---|---|---|
| 3-methyl-N-[2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | Benzamide core + oxazolo[4,5-b]pyridine | Antimicrobial | 0.21 |
| N-(2-methyl-3-(phenyl)benzamide | Lacks oxazolo structure | Limited activity | N/A |
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
